molecular formula C10H15BrO2 B1456902 Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate CAS No. 23062-51-3

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Numéro de catalogue B1456902
Numéro CAS: 23062-51-3
Poids moléculaire: 247.13 g/mol
Clé InChI: QPKJFWIGJBWLTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the CAS number 23062-51-3 . It has a molecular weight of 247.13 .


Synthesis Analysis

The synthesis of “Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” involves purification by Combiflash Isco (Redisep, 40 g Silica, 6 percent EtOAc in petroleum ether) to yield the compound as an off-white solid . The yield is 71.2 percent .


Molecular Structure Analysis

The molecular formula of “Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is C10H15BrO2 . The Inchi Code is 1S/C10H15BrO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .

Applications De Recherche Scientifique

Application in Organic Chemistry

“Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is used in the field of organic chemistry . It’s a compound with the molecular formula C10H15BrO2 .

Summary of the Application

This compound has been used in the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates . This process allows for the rapid creation of a wide range of bicyclo[2.2.2]octane-1-carboxylates .

Methods of Application or Experimental Procedures

The synthesis process involves a new tandem reaction . This reaction allows for the creation of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities . The process is carried out under metal-free, mild, and operationally simple conditions .

Results or Outcomes Obtained

The tandem reaction results in the creation of a wide range of bicyclo[2.2.2]octane-1-carboxylates . These compounds are created in good to excellent yields . The process also results in excellent enantioselectivities .

Moreover, some biologically significant molecules such as platencin, maoecrystal V, crotogoudin, and crotobarin feature this bicyclic structure . In particular, the antibiotic platencin has become one of the most prominent natural products in recent years . Platencin blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens that show resistance to current antibiotics .

“Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is a key intermediate in the synthesis of various natural products . Here are some additional applications:

Synthesis of Natural Products

Summary of the Application

This compound is used in the synthesis of various natural products such as atisanes, ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids . It’s also the core unit of a type of molecular rotor .

Methods of Application or Experimental Procedures

The synthesis process involves a new tandem reaction . This reaction allows for the creation of a wide range of natural products in good to excellent yields with excellent enantioselectivities . The process is carried out under metal-free, mild, and operationally simple conditions .

Results or Outcomes Obtained

The tandem reaction results in the creation of a wide range of natural products . These compounds are created in good to excellent yields . The process also results in excellent enantioselectivities .

Synthesis of Biologically Significant Molecules

Summary of the Application

Some biologically significant molecules such as platencin, maoecrystal V, crotogoudin, and crotobarin feature this bicyclic structure . In particular, the antibiotic platencin has become one of the most prominent natural products in recent years .

Methods of Application or Experimental Procedures

“Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” could potentially be used in the synthesis of these analogues . Platencin blocks FabF and FabH enzymes and exhibits broad-spectrum antibacterial activity against Gram-positive pathogens that show resistance to current antibiotics .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name

methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKJFWIGJBWLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

CAS RN

23062-51-3
Record name methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (11.0 g, 51.8 mmol) in acetone (80 mL) was added aqueous sodium hydroxide solution (1 M, 51.8 mL, 51.8 mmol) and a solution of silver nitrate (8.8 g, 51.9 mol) in water (10 mL). The precipitate formed was collected by filtration, washed with water, acetone and diethyl ether and dried in vacuo at 115° C. for 4 h. The obtained ((4-(methoxycarbonyl)-bicyclo[2.2.2]octane-1-carbonyl)oxy)silver (15.3 g, 47.9 mmol) was suspended in hexane (125 mL), followed by addition of bromine (7.7 g, 48.1 mmol) over 30 min at room temperature. After the addition was completed, the reaction mixture was stirred at room temperature for another 30 min. The reaction mixture was filtered to remove the solid, and the filter cake was washed with hexane (150 mL×4). The combined organic filtrates were washed with saturated aqueous sodium bicarbonate solution (150 mL×2) and brine (200 mL), then dried over magnesium sulfate. Concentration under reduced pressure gave the crude product, which was purified by silica gel column chromatography (5% ethyl acetate in petroleum ether) to afford the title compound (4.2 g, 0.17 mol, 33% yield over two steps). 1H NMR (400 MHz, CDCl3): δ ppm 3.64 (s, 3H), 2.27-2.20 (m, 6H), 1.98-1.94 (m. 6H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
51.8 mL
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Five
Quantity
8.8 g
Type
catalyst
Reaction Step Six
Name
((4-(methoxycarbonyl)-bicyclo[2.2.2]octane-1-carbonyl)oxy)silver
Quantity
15.3 g
Type
catalyst
Reaction Step Seven
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate

Citations

For This Compound
4
Citations
AM Birch, S Birtles, LK Buckett… - Journal of medicinal …, 2009 - ACS Publications
Inhibition of DGAT-1 is increasingly seen as an attractive mechanism with the potential for treatment of obesity and other elements of the metabolic syndrome. We report here a …
Number of citations: 85 pubs.acs.org
D Sedlák, TA Wilson, W Tjarks… - Journal of Medicinal …, 2021 - ACS Publications
Selective agonism of the estrogen receptor (ER) subtypes, ERα and ERβ, has historically been difficult to achieve due to the high degree of ligand-binding domain structural similarity. …
Number of citations: 17 pubs.acs.org
NW Dow, A Cabré, DWC MacMillan - Chem, 2021 - cell.com
The catalytic union of amides, sulfonamides, anilines, imines, or N-heterocycles with a broad spectrum of electronically and sterically diverse alkyl bromides has been achieved via a …
Number of citations: 41 www.cell.com
J Zhang - 2016 - repository.lib.ncsu.edu
ZHANG, JINYUAN. Study of Bridge Effects on Electronic Coupling of Donor- Bridge-Acceptor Biradical Complexes. (Under th Page 1 ABSTRACT ZHANG, JINYUAN. Study of Bridge …
Number of citations: 0 repository.lib.ncsu.edu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.